molecular formula C33H34FN5O5S B13706111 Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate

Cat. No.: B13706111
M. Wt: 631.7 g/mol
InChI Key: DHAXTPJKGNCIMQ-UHFFFAOYSA-N
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Description

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate is a complex organic compound with a unique structure that includes multiple aromatic rings, amino groups, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. One common synthetic route involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-amino-2-fluorophenol and 4-amino-2-(4-amino-2-fluorophenoxy)phenol.

    Coupling Reactions: These intermediates are then subjected to coupling reactions with thieno[3,2-B]pyridine and pyridine derivatives to form the core structure.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or aromatic rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.

    4-amino-2-fluorophenol: An intermediate used in the synthesis of more complex molecules.

    Thieno[3,2-B]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C33H34FN5O5S

Molecular Weight

631.7 g/mol

IUPAC Name

tert-butyl N-[[6-[7-[4-amino-2-(4-amino-2-fluorophenoxy)phenoxy]thieno[3,2-b]pyridin-2-yl]pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C33H34FN5O5S/c1-33(2,3)44-32(40)39(13-14-41-4)19-20-5-8-24(38-18-20)30-17-25-31(45-30)28(11-12-37-25)43-27-10-7-22(36)16-29(27)42-26-9-6-21(35)15-23(26)34/h5-12,15-18H,13-14,19,35-36H2,1-4H3

InChI Key

DHAXTPJKGNCIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)N)OC5=C(C=C(C=C5)N)F

Origin of Product

United States

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